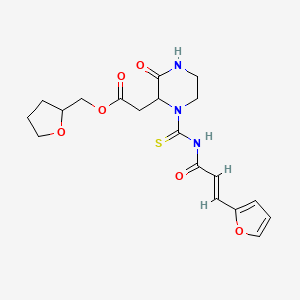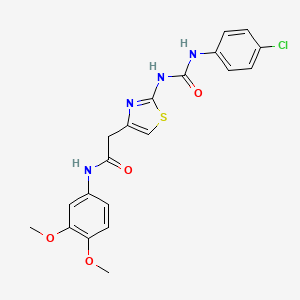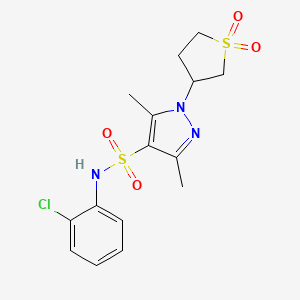
(E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is a complex organic compound that features a diverse array of functional groups, including a tetrahydrofuran ring, a furan ring, and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Tetrahydrofuran Moiety: Starting with a suitable precursor, such as 2-hydroxytetrahydrofuran, the tetrahydrofuran ring is formed through cyclization reactions under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an appropriate acyl chloride.
Piperazine Ring Formation: The piperazine ring is synthesized through a condensation reaction between ethylenediamine and a diketone.
Final Coupling Reaction: The final step involves coupling the tetrahydrofuran, furan, and piperazine intermediates using a carbamothioylating agent under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with amines to form amides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide derivatives.
科学研究应用
Chemistry
In chemistry, (E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of various functional groups with biological macromolecules. Its structure allows for the exploration of binding affinities and reaction mechanisms with enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The presence of multiple functional groups suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers with specific properties.
作用机制
The mechanism of action of (E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
(E)-methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate: Similar structure but lacks the tetrahydrofuran ring.
(E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.
Uniqueness
The uniqueness of (E)-(tetrahydrofuran-2-yl)methyl 2-(1-((3-(furan-2-yl)acryloyl)carbamothioyl)-3-oxopiperazin-2-yl)acetate lies in its combination of a tetrahydrofuran ring, a furan ring, and a piperazine ring, which provides a unique set of chemical properties and potential biological activities. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
属性
IUPAC Name |
oxolan-2-ylmethyl 2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S/c23-16(6-5-13-3-1-9-26-13)21-19(29)22-8-7-20-18(25)15(22)11-17(24)28-12-14-4-2-10-27-14/h1,3,5-6,9,14-15H,2,4,7-8,10-12H2,(H,20,25)(H,21,23,29)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLZKHIZNKRYHO-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)CC2C(=O)NCCN2C(=S)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)COC(=O)CC2C(=O)NCCN2C(=S)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2932412.png)
![2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate](/img/structure/B2932413.png)

![3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)ethyl](methyl)amino}propanoic acid](/img/structure/B2932417.png)
![3-chloro-2-(4-{[(4-chlorobenzoyl)oxy]ethanimidoyl}-2-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2932418.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2932420.png)
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2932421.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2932423.png)

![N-(2H-1,3-benzodioxol-5-yl)-N'-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2932430.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B2932431.png)

![Ethyl benzo[d][1,2,3]thiadiazole-5-carboxylate](/img/structure/B2932434.png)
